Fti 277

描述

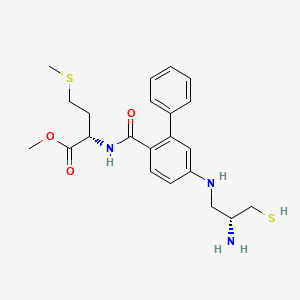

Structure

3D Structure

属性

IUPAC Name |

methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O3S2/c1-28-22(27)20(10-11-30-2)25-21(26)18-9-8-17(24-13-16(23)14-29)12-19(18)15-6-4-3-5-7-15/h3-9,12,16,20,24,29H,10-11,13-14,23H2,1-2H3,(H,25,26)/t16-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKFPROVOIQKYTO-UZLBHIALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCSC)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCSC)NC(=O)C1=C(C=C(C=C1)NC[C@H](CS)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170006-73-2 | |

| Record name | FTI 277 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170006-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | FTI 277 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170006732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

FTI-277: A Technical Guide to its Mechanism of Action in Ras Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

FTI-277 is a potent and highly specific inhibitor of farnesyltransferase (FTase), a critical enzyme in the post-translational modification of numerous cellular proteins, most notably the Ras family of small GTPases.[1][2] By preventing the farnesylation of Ras, FTI-277 disrupts its membrane localization and subsequent activation of downstream oncogenic signaling pathways.[3][4] This technical guide provides an in-depth analysis of the mechanism of action of FTI-277, with a focus on its impact on Ras signaling. It includes a compilation of quantitative data, detailed experimental protocols for assessing its activity, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction: The Role of Farnesylation in Ras Signaling

The Ras proteins (H-Ras, K-Ras, and N-Ras) are molecular switches that cycle between an inactive GDP-bound state and an active GTP-bound state.[4] Their activity is fundamental to the regulation of cell proliferation, differentiation, and survival.[5] However, for Ras to become biologically active, it must undergo a series of post-translational modifications, the first and most crucial of which is farnesylation.[2][3] This process, catalyzed by farnesyltransferase (FTase), involves the attachment of a 15-carbon farnesyl isoprenoid group to a cysteine residue within the C-terminal CaaX motif of the Ras protein.[1][5] This lipid modification is essential for anchoring Ras to the inner surface of the plasma membrane, a prerequisite for its interaction with and activation of downstream effector proteins.[6][7]

Mutations in Ras genes are among the most common oncogenic events in human cancers, leading to constitutively active Ras proteins that drive uncontrolled cell growth.[8] The dependence of Ras on farnesylation for its function has made FTase a compelling target for anticancer drug development.[2][5] FTI-277, a peptidomimetic of the K-Ras4B C-terminal Cys-Val-Ile-Met sequence, is a potent inhibitor of FTase.[9]

Mechanism of Action of FTI-277

FTI-277 acts as a competitive inhibitor of FTase, preventing the transfer of the farnesyl pyrophosphate group to the CaaX motif of Ras and other farnesylated proteins.[1][9] This inhibition has several key consequences for Ras signaling:

-

Inhibition of Ras Membrane Association: By blocking farnesylation, FTI-277 prevents Ras from localizing to the plasma membrane.[10][11] This mislocalization sequesters Ras in the cytoplasm, rendering it unable to engage with its upstream activators and downstream effectors.[9]

-

Disruption of Downstream Signaling Cascades: The inability of unfarnesylated Ras to activate its downstream targets has profound effects on key signaling pathways, including:

-

The Raf-MEK-ERK (MAPK) Pathway: FTI-277 has been shown to block the constitutive activation of the MAPK pathway in cells transformed by farnesylated Ras.[1][9] This leads to a decrease in the phosphorylation of ERK1/2, a key regulator of cell proliferation and survival.[12]

-

The PI3K/Akt/mTOR Pathway: FTI-277 can also impact the PI3K/Akt pathway, another critical signaling axis downstream of Ras that governs cell growth, metabolism, and survival.[13][14]

-

-

Induction of Apoptosis and Cell Cycle Arrest: By disrupting these pro-survival signaling pathways, FTI-277 can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[12][15][16]

It is important to note that while H-Ras is solely dependent on farnesylation, N-Ras and K-Ras can undergo alternative prenylation by geranylgeranyltransferase I (GGTase I) in the presence of FTase inhibitors.[10][11] This can confer resistance to FTI-277 in tumors driven by these Ras isoforms.[17] However, FTI-277 has demonstrated greater potency against cells with activated H-Ras.[3][10]

Quantitative Data on FTI-277 Activity

The following tables summarize key quantitative data regarding the efficacy and selectivity of FTI-277 from various studies.

Table 1: Inhibitory Potency of FTI-277

| Parameter | Value | Cell/System | Reference |

| IC50 (FTase) | 500 pM | In vitro | [9] |

| IC50 (FTase) | 0.1 µM | In vitro | [15] |

| IC50 (H-Ras Processing) | 100 nM | Whole cells | [9][18] |

| IC50 (K-Ras4B Processing) | >10 µM (100-fold higher than H-Ras) | Whole cells | [9] |

Table 2: Selectivity of FTI-277

| Enzyme | IC50 | Fold Selectivity (FTase vs. GGTase I) | Reference |

| Farnesyltransferase (FTase) | 500 pM | ~100-fold | [9] |

| Geranylgeranyltransferase I (GGTase I) | 50 nM | [9] | |

| Farnesyltransferase (FTase) | 0.1 µM | >100-fold | [15] |

| Geranylgeranyltransferase I (GGTase I) | >10 µM | [15] |

Table 3: Anti-proliferative Activity of FTI-277 in Breast Cancer Cell Lines (48h treatment)

| Cell Line | H-Ras Status | IC50 (µM) | Reference |

| H-Ras-MCF10A | Activated Mutant | 6.84 | [10] |

| Hs578T | Activated Mutant | 14.87 | [10] |

| MDA-MB-231 | Wild-type | 29.32 | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of FTI-277.

Farnesyltransferase Activity Assay (In Vitro)

This protocol describes a fluorimetric high-throughput assay to measure the enzymatic activity of FTase.[19]

Materials:

-

Farnesyltransferase (FTase) enzyme

-

Farnesyl pyrophosphate (FPP) substrate

-

Dansyl-peptide substrate (e.g., Dansyl-GCVLS)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT)

-

FTI-277

-

384-well black flat-bottom plates

-

Fluorescence plate reader (λex/em = 340/550nm)

Procedure:

-

Prepare serial dilutions of FTI-277 in Assay Buffer.

-

In a 384-well plate, add 5 µL of each FTI-277 dilution or vehicle control.

-

Prepare a Working Reagent containing the FTase enzyme, FPP, and dansyl-peptide substrate in Assay Buffer.

-

Add 25 µL of the Working Reagent to each well.

-

Immediately measure the fluorescence intensity at time zero.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Measure the fluorescence intensity again.

-

Calculate the percent inhibition of FTase activity for each FTI-277 concentration and determine the IC50 value.

Assessment of Ras Farnesylation in Cells (Western Blot Mobility Shift Assay)

This protocol utilizes the fact that unfarnesylated proteins migrate slower on an SDS-PAGE gel than their farnesylated counterparts. HDJ-2 is a commonly used biomarker for FTI activity.[5]

Materials:

-

Cell line of interest

-

FTI-277

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting transfer system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against a farnesylated protein (e.g., anti-HDJ-2 or anti-Ras)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to 70-80% confluency.

-

Treat cells with various concentrations of FTI-277 or vehicle control for a specified time (e.g., 24-48 hours).

-

Harvest and lyse the cells.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system. A shift to a higher molecular weight band indicates the accumulation of the unfarnesylated protein.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[10]

Materials:

-

Cell line of interest

-

FTI-277

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader (540 nm)

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with serial dilutions of FTI-277 or vehicle control for the desired duration (e.g., 48 hours).

-

Add 25 µL of MTT solution to each well and incubate for 3 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Quantification of ERK Phosphorylation (Western Blot)

This protocol measures the activation of the MAPK pathway by detecting the phosphorylated form of ERK.[20][21][22]

Materials:

-

Cell line of interest

-

FTI-277

-

Stimulant (e.g., EGF) if assessing inhibition of stimulated signaling

-

Cell lysis buffer with phosphatase inhibitors

-

Primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2 (t-ERK)

-

Other materials as described in the Western Blot Mobility Shift Assay protocol

Procedure:

-

Culture and treat cells with FTI-277 as described previously. If applicable, stimulate with an agonist for a short period (e.g., 5-10 minutes) before harvesting.

-

Lyse the cells using a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Perform SDS-PAGE, protein transfer, and blocking as described above.

-

Incubate one membrane with the anti-p-ERK antibody and a parallel membrane with the anti-t-ERK antibody.

-

Proceed with secondary antibody incubation and detection.

-

Quantify the band intensities using densitometry software.[23][24] Normalize the p-ERK signal to the t-ERK signal to determine the relative level of ERK activation.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: FTI-277 inhibits FTase, preventing Ras farnesylation and membrane localization, thereby blocking downstream signaling.

Experimental Workflow Diagram

Caption: Workflow for evaluating the in vitro effects of FTI-277 on cancer cells.

Conclusion

FTI-277 is a powerful tool for the study of Ras signaling and holds therapeutic potential as an anticancer agent, particularly in tumors driven by H-Ras. Its mechanism of action is centered on the inhibition of farnesyltransferase, leading to the mislocalization of Ras and the abrogation of downstream pro-survival signaling pathways. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the intricate role of FTI-277 and the broader implications of farnesylation in cellular signaling and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]

- 3. Farnesyl transferase inhibitor FTI-277 inhibits breast cell invasion and migration by blocking H-Ras activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. RAS Proteins and Their Regulators in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of RAS protein interactions in living cells reveals a mechanism for pan-RAS depletion by membrane-targeted RAS binders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The farnesyl transferase inhibitor, FTI-277, inhibits growth and induces apoptosis in drug-resistant myeloma tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Scholarly Article or Book Chapter | Ras C AAX Peptidomimetic FTI-277 Selectively Blocks Oncogenic Ras Signaling by Inducing Cytoplasmic Accumulation of Inactive Ras-Raf Complexes | ID: f7623n97c | Carolina Digital Repository [cdr.lib.unc.edu]

- 10. Farnesyl transferase inhibitor FTI-277 inhibits breast cell invasion and migration by blocking H-Ras activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. FTI-277 and GGTI-289 induce apoptosis via inhibition of the Ras/ERK and Ras/mTOR pathway in head and neck carcinoma HEp-2 and HSC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. FTI-277 inhibits smooth muscle cell calcification by up-regulating PI3K/Akt signaling and inhibiting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PI3K/Akt/mTOR and Ras/Raf/MEK/ERK signaling pathways inhibitors as anticancer agents: Structural and pharmacological perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. caymanchem.com [caymanchem.com]

- 16. Growth inhibition by the farnesyltransferase inhibitor FTI-277 involves Bcl-2 expression and defective association with Raf-1 in liver cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inhibition of the prenylation of K-Ras, but not H- or N-Ras, is highly resistant to CAAX peptidomimetics and requires both a farnesyltransferase and a geranylgeranyltransferase I inhibitor in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. selleckchem.com [selleckchem.com]

- 19. bioassaysys.com [bioassaysys.com]

- 20. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]

- 23. Comparative analysis of Erk phosphorylation suggests a mixed strategy for measuring phospho-form distributions - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Comparative analysis of Erk phosphorylation suggests a mixed strategy for measuring phospho‐form distributions | Molecular Systems Biology [link.springer.com]

What is the IC50 of FTI 277 for farnesyltransferase?

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the farnesyltransferase inhibitor (FTI) FTI-277, with a specific focus on its inhibitory potency (IC50) against its primary target, farnesyltransferase (FTase). This document details quantitative data, experimental methodologies, and relevant signaling pathways to support research and development efforts in oncology and other therapeutic areas.

Quantitative Inhibitory Potency of FTI-277

FTI-277 is a highly potent and selective inhibitor of farnesyltransferase. Its inhibitory activity has been characterized in various assays, including cell-free enzymatic assays and cell-based models. The following tables summarize the key quantitative data regarding the IC50 of FTI-277.

Table 1: In Vitro Enzymatic Inhibition

| Target Enzyme | Substrate | IC50 Value | Notes |

| Farnesyltransferase (FTase) | H-Ras-CVLS and [³H]farnesylpyrophosphate | 500 pM | Cell-free assay using human Burkitt lymphoma (Daudi) cell supernatants.[1][2][3] |

| Geranylgeranyltransferase I (GGTase I) | H-Ras-CVLL and [³H]geranylgeranylpyrophosphate | >10 µM | Demonstrates approximately 100-fold selectivity for FTase over GGTase I.[1][2][4] |

Table 2: Cellular Activity and Anti-proliferative Effects

| Cell Line | Assay Type | IC50 Value | Key Findings |

| NIH 3T3 (H-Ras transformed) | Ras Processing | 100 nM | Inhibits the processing of H-Ras.[1][2] |

| H-Ras-MCF10A (breast epithelial) | MTT Assay (48h) | 6.84 µM | More potent effect in cells with activated H-Ras.[5][6] |

| Hs578T (breast cancer) | MTT Assay (48h) | 14.87 µM | Endogenously express active H-Ras.[5][6] |

| MDA-MB-231 (breast cancer) | MTT Assay (48h) | 29.32 µM | Express wild-type H-Ras.[5][6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to determine the IC50 values of FTI-277.

Farnesyltransferase (FTase) and Geranylgeranyltransferase I (GGTase I) Activity Assay

This cell-free assay is designed to measure the direct inhibitory effect of FTI-277 on the enzymatic activity of FTase and GGTase I.

1. Enzyme Preparation:

-

Utilize 60,000 x g supernatants from human Burkitt lymphoma (Daudi) cells as the source of FTase and GGTase I.[2]

2. Reaction Components:

-

Substrates for FTase: H-Ras-CVLS and [³H]farnesylpyrophosphate.

-

Substrates for GGTase I: H-Ras-CVLL and [³H]geranylgeranylpyrophosphate.

-

Inhibitor: A range of concentrations of FTI-277.

3. Assay Procedure:

-

Incubate the enzyme preparation with the respective substrates and varying concentrations of FTI-277.

-

The reaction measures the transfer of the radiolabeled isoprenoid ([³H]farnesyl or [³H]geranylgeranyl) to the Ras protein.

-

Quantify the amount of radiolabeled Ras protein to determine the level of enzyme inhibition.

4. Data Analysis:

-

Calculate the percentage of inhibition for each FTI-277 concentration compared to a control without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the FTI-277 concentration.

-

Determine the IC50 value, the concentration of FTI-277 that inhibits 50% of the enzyme activity, using non-linear regression analysis.

Cell Proliferation (MTT) Assay

This cell-based assay assesses the effect of FTI-277 on the proliferation and viability of cancer cell lines.

1. Cell Culture and Seeding:

-

Culture the desired cell lines (e.g., H-Ras-MCF10A, Hs578T, MDA-MB-231) under standard conditions.[5]

-

Seed the cells into 96-well plates at a density of 8,000–14,000 cells per well and allow them to adhere overnight.[1]

2. Compound Treatment:

-

Prepare serial dilutions of FTI-277 in culture medium.

-

Replace the existing medium with the medium containing the various concentrations of FTI-277. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for a specified period, typically 48 to 96 hours.[1][5]

3. MTT Addition and Incubation:

-

Add 50 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubate for an additional 4 hours to allow for the formation of formazan crystals by viable cells.[1]

4. Solubilization and Absorbance Reading:

-

Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[1]

-

Measure the absorbance at a wavelength of 540 nm using a microplate reader.

5. Data Analysis:

-

Calculate the percentage of cell viability for each FTI-277 concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the FTI-277 concentration.

-

Determine the IC50 value, the concentration of FTI-277 that reduces cell viability by 50%, through regression analysis of the linear portion of the dose-response curve.[1]

Signaling Pathway Inhibition by FTI-277

FTI-277 exerts its biological effects primarily by inhibiting the farnesylation of proteins, most notably the Ras family of small GTPases. Farnesylation is a critical post-translational modification that enables Ras proteins to anchor to the inner surface of the cell membrane, a prerequisite for their activation and downstream signaling.[3][7]

By inhibiting FTase, FTI-277 prevents the farnesylation of Ras, leading to its accumulation in the cytoplasm in an inactive state.[1][7] This disruption of Ras localization and activation effectively blocks the downstream signaling cascades that are often hyperactivated in cancer, such as the Raf-MEK-ERK (MAPK) pathway, which plays a central role in cell proliferation, differentiation, and survival.[7]

The selectivity of FTI-277 for H-Ras is particularly noteworthy. While K-Ras and N-Ras can be alternatively prenylated by GGTase I when FTase is inhibited, H-Ras is exclusively farnesylated.[5] This makes cancers driven by H-Ras mutations potentially more susceptible to FTI-277 treatment.

References

- 1. selleckchem.com [selleckchem.com]

- 2. FTI-277 hydrochloride | Ras | Apoptosis | Transferase | TargetMol [targetmol.com]

- 3. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]

- 4. caymanchem.com [caymanchem.com]

- 5. Farnesyl transferase inhibitor FTI-277 inhibits breast cell invasion and migration by blocking H-Ras activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. cancer-research-network.com [cancer-research-network.com]

FTI-277: A Potent and Selective Inhibitor of Farnesyltransferase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

FTI-277 is a peptidomimetic small molecule that has garnered significant interest in the scientific community for its potent and selective inhibition of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of a variety of proteins, most notably the Ras superfamily of small GTPases. This guide provides a comprehensive overview of the selectivity of FTI-277 for farnesyltransferase over the closely related enzyme geranylgeranyltransferase-I (GGTase-I), complete with quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Analysis of FTI-277 Selectivity

The inhibitory potency of FTI-277 against FTase and GGTase-I is typically quantified by its half-maximal inhibitory concentration (IC50). A compilation of reported IC50 values from various studies is presented below, highlighting the significant selectivity of FTI-277 for FTase.

| Enzyme | FTI-277 IC50 | Selectivity (FTase vs. GGTase-I) | Reference |

| Farnesyltransferase (FTase) | 500 pM | ~100-fold | [1] |

| Geranylgeranyltransferase-I (GGTase-I) | 50 nM | [2] | |

| Farnesyltransferase (FTase) | 0.1 µM (100 nM) | >100-fold | [3] |

| Geranylgeranyltransferase-I (GGTase-I) | >10 µM | [3] | |

| Farnesyltransferase (FTase) | 0.5 nM | 100-fold | [4] |

| Geranylgeranyltransferase-I (GGTase-I) | 50 nM | [2] |

The data consistently demonstrates that FTI-277 is a highly potent inhibitor of FTase, with IC50 values in the picomolar to low nanomolar range. In contrast, its inhibitory activity against GGTase-I is significantly weaker, with IC50 values that are at least 100-fold higher. This marked selectivity is a key attribute of FTI-277, allowing for the specific targeting of farnesylated proteins in cellular and in vivo studies.

Signaling Pathway and Inhibition Mechanism

Protein prenylation is a critical post-translational modification that facilitates the membrane localization and subsequent activation of many signaling proteins. Farnesyltransferase (FTase) and geranylgeranyltransferase-I (GGTase-I) are two key enzymes in this process, transferring a 15-carbon farnesyl group or a 20-carbon geranylgeranyl group, respectively, to a cysteine residue within a C-terminal "CaaX" motif of their target proteins. FTI-277 acts as a competitive inhibitor of FTase, preventing the farnesylation of its substrates, such as H-Ras.

Caption: Protein Prenylation and FTI-277 Inhibition.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of enzyme inhibition. Below are generalized protocols for in vitro FTase and GGTase-I activity assays, based on commonly employed techniques.

In Vitro Farnesyltransferase (FTase) Inhibition Assay

This protocol describes a radiometric assay to measure the incorporation of a radiolabeled farnesyl group into a peptide substrate.

Materials:

-

Enzyme: Purified recombinant human FTase or partially purified FTase from cell lysates (e.g., 60,000 x g supernatants of human Burkitt lymphoma (Daudi) cells).[1]

-

Substrates:

-

[³H]farnesyl pyrophosphate ([³H]FPP).

-

FTase-specific peptide substrate (e.g., a biotinylated peptide containing the H-Ras C-terminal sequence, CVLS).

-

-

Inhibitor: FTI-277 dissolved in DMSO.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT, 10 µM ZnCl₂.

-

Stop Solution: 1 M HCl in ethanol or a solution containing EDTA.

-

Scintillation Cocktail.

-

Streptavidin-coated Scintillation Proximity Assay (SPA) beads or filter paper.

Procedure:

-

Prepare serial dilutions of FTI-277 in the assay buffer.

-

In a microtiter plate, add the following to each well:

-

Assay Buffer

-

FTI-277 dilution (or DMSO for control)

-

Peptide substrate

-

FTase enzyme

-

-

Pre-incubate the mixture at 37°C for 15 minutes.

-

Initiate the reaction by adding [³H]FPP to each well.

-

Incubate the reaction at 37°C for 30-60 minutes.

-

Terminate the reaction by adding the stop solution.

-

Detection:

-

SPA Bead Method: Add a slurry of streptavidin-coated SPA beads. The biotinylated, radiolabeled peptide will bind to the beads, bringing the radioisotope in close proximity to the scintillant in the beads, generating a detectable signal.

-

Filter Binding Method: Spot the reaction mixture onto filter paper. Unincorporated [³H]FPP is washed away, and the radioactivity retained on the filter, corresponding to the farnesylated peptide, is measured by scintillation counting.

-

-

Data Analysis: Calculate the percentage of inhibition for each FTI-277 concentration relative to the control and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Geranylgeranyltransferase-I (GGTase-I) Inhibition Assay

This protocol is similar to the FTase assay but uses substrates specific for GGTase-I.

Materials:

-

Enzyme: Purified recombinant human GGTase-I or partially purified GGTase-I from cell lysates.[1]

-

Substrates:

-

[³H]geranylgeranyl pyrophosphate ([³H]GGPP).

-

GGTase-I-specific peptide substrate (e.g., a biotinylated peptide containing a C-terminal sequence ending in Leucine, such as H-Ras-CVLL).[1]

-

-

Inhibitor: FTI-277 dissolved in DMSO.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT, 10 µM ZnCl₂.

-

Stop Solution: 1 M HCl in ethanol or a solution containing EDTA.

-

Scintillation Cocktail.

-

Streptavidin-coated Scintillation Proximity Assay (SPA) beads or filter paper.

Procedure: The procedure is identical to the FTase inhibition assay, with the substitution of [³H]GGPP for [³H]FPP and the GGTase-I specific peptide substrate.

Experimental Workflow for Inhibitor Screening

The following diagram illustrates a typical workflow for screening and characterizing potential FTase and GGTase-I inhibitors like FTI-277.

Caption: Workflow for FTI/GGTI Screening.

References

FTI-277: A Potent and Selective Farnesyltransferase Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of FTI-277, a potent and selective inhibitor of farnesyltransferase. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Structure and Properties

FTI-277 is a peptidomimetic of the C-terminal CAAX box of Ras proteins. Its chemical structure is designed to competitively inhibit the farnesyltransferase (FTase) enzyme, thereby preventing the post-translational modification crucial for the function of Ras and other farnesylated proteins.

Table 1: Chemical and Physical Properties of FTI-277

| Property | Value | Reference |

| IUPAC Name | L-Methionine, N-((5-((2-amino-3-mercaptopropyl)amino)(1,1'-biphenyl)-2-yl)carbonyl)-, methyl ester, (R)- | [1] |

| Synonyms | FTI 277, FTI277 | [1] |

| Chemical Formula | C22H29N3O3S2 | [2] |

| Molecular Weight | 447.61 g/mol (free base)[2], 484.07 g/mol (HCl salt)[3] | |

| CAS Number | 170006-73-2 (free base)[2], 180977-34-8 (HCl salt)[3] | |

| Appearance | Solid powder | [2] |

| Purity | >98% | [2] |

| Solubility | Soluble in DMSO[2]. DMF: 33 mg/ml; DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml; Ethanol: 20 mg/ml[4]. | |

| Storage and Stability | Store at -20°C for long-term (months to years). Stable for a few weeks at ambient temperature during shipping[2][3]. Stock solutions in DMSO can be stored at -20°C for the long term[2]. |

Biological Activity and Mechanism of Action

FTI-277 is a highly potent inhibitor of farnesyltransferase, demonstrating significant selectivity over the related enzyme geranylgeranyltransferase I (GGTase I). By inhibiting FTase, FTI-277 prevents the farnesylation of Ras proteins, a critical step for their localization to the plasma membrane and subsequent activation of downstream signaling pathways involved in cell proliferation, differentiation, and survival.[5] The inhibition of Ras processing leads to the accumulation of non-farnesylated Ras in the cytoplasm, where it is unable to activate downstream effectors like Raf and the MAP kinase cascade.[3][5]

Table 2: In Vitro Biological Activity of FTI-277

| Target/Assay | Cell Line/System | IC50 Value | Reference |

| Farnesyltransferase (FTase) | Human Burkitt lymphoma (Daudi) cell supernatants | 500 pM | [3] |

| Geranylgeranyltransferase I (GGTase I) | Human Burkitt lymphoma (Daudi) cell supernatants | >100-fold selectivity over FTase | [3] |

| Ras Processing | Whole cells | 100 nM | [3] |

| H-Ras-MCF10A cell proliferation | Breast epithelial cells | 6.84 µM (48h) | [1][6] |

| Hs578T cell proliferation | Breast cancer cells | 14.87 µM (48h) | [1][6] |

| MDA-MB-231 cell proliferation | Breast cancer cells | 29.32 µM (48h) | [1][6] |

Signaling Pathways

FTI-277 primarily impacts the Ras signaling pathway, a critical regulator of cellular processes. By preventing Ras farnesylation, FTI-277 effectively blocks the entire downstream cascade.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of FTI-277.

Farnesyltransferase (FTase) Inhibition Assay

This assay determines the ability of FTI-277 to inhibit the transfer of a farnesyl group to a Ras-derived peptide.

Methodology:

-

Enzyme and Substrate Preparation:

-

Assay Procedure:

-

Incubate varying concentrations of FTI-277 with the cell supernatant (enzyme source).

-

Initiate the reaction by adding [3H]farnesyl pyrophosphate and the H-Ras-CVLS peptide.

-

Incubate the reaction mixture for a specified time at 37°C.

-

Stop the reaction and separate the [3H]farnesylated peptide from the unincorporated [3H]farnesyl pyrophosphate using a filter-binding method.

-

Quantify the amount of incorporated radioactivity using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of FTI-277.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Methodology:

-

Cell Seeding:

-

Compound Treatment:

-

MTT Addition and Incubation:

-

Solubilization and Measurement:

-

Data Analysis:

-

Subtract the background absorbance from the absorbance of each well.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC50 value from the dose-response curve.

-

Ras Activation Assay

This assay measures the levels of active, GTP-bound Ras in cells.

Methodology:

-

Cell Treatment and Lysis:

-

Pull-down of Active Ras:

-

Incubate the cell lysates with Raf-1 RBD (Ras-binding domain) agarose beads for 45 minutes at 4°C. The RBD of Raf specifically binds to the GTP-bound (active) form of Ras.[6]

-

-

Washing and Elution:

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with an anti-Ras antibody to detect the amount of active Ras pulled down.

-

Analyze the total amount of Ras in the whole cell lysates as a loading control.

-

In Vivo Efficacy Studies

These studies evaluate the anti-tumor activity of FTI-277 in animal models.

Methodology:

-

Animal Model:

-

Use immunodeficient mice (e.g., nude mice) for xenograft tumor models.[7]

-

-

Tumor Implantation:

-

Drug Administration:

-

Monitoring and Endpoint:

Conclusion

FTI-277 is a well-characterized and highly potent inhibitor of farnesyltransferase with demonstrated activity in vitro and in vivo. Its ability to selectively block the Ras signaling pathway makes it a valuable tool for cancer research and a potential lead compound for the development of targeted anticancer therapies. This guide provides a foundational understanding of its chemical and biological properties, along with detailed experimental protocols to aid researchers in their investigations.

References

- 1. Farnesyl transferase inhibitor FTI-277 inhibits breast cell invasion and migration by blocking H-Ras activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. selleckchem.com [selleckchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. benchchem.com [benchchem.com]

FTI-277 as a Peptidomimetic of the Ras CAAX Motif: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FTI-277 is a potent and selective inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of Ras proteins. By acting as a peptidomimetic of the C-terminal CAAX motif of Ras, FTI-277 effectively blocks the farnesylation necessary for Ras membrane localization and subsequent activation of downstream oncogenic signaling pathways. This technical guide provides an in-depth overview of FTI-277, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its characterization. Visualizations of key pathways and experimental workflows are provided to facilitate a comprehensive understanding of this important research compound.

Introduction: The Role of Ras and Farnesylation in Oncology

The Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) are pivotal regulators of cellular signal transduction pathways that control cell proliferation, differentiation, and survival.[1][2] Oncogenic mutations in Ras genes are among the most common drivers of human cancers.[3] For Ras proteins to function, they must undergo a series of post-translational modifications, the first and most critical of which is the covalent attachment of a 15-carbon farnesyl isoprenoid group to a cysteine residue within the C-terminal CAAX motif.[4][5] This process, known as farnesylation, is catalyzed by the enzyme farnesyltransferase (FTase).[4] Farnesylation increases the hydrophobicity of Ras, facilitating its anchoring to the inner leaflet of the plasma membrane, a prerequisite for its interaction with and activation of downstream effectors such as Raf kinase and the subsequent mitogen-activated protein kinase (MAPK) cascade.[5][6]

FTI-277: A CAAX Peptidomimetic Farnesyltransferase Inhibitor

FTI-277 is a synthetic peptidomimetic designed to mimic the CAAX motif of Ras proteins, specifically the Cys-Val-Ile-Met sequence of K-Ras4B.[6] It is the methyl ester derivative of FTI-276, which enhances its cell permeability.[6] By competitively inhibiting FTase, FTI-277 prevents the farnesylation of Ras.[1][5] This disruption leads to the accumulation of non-farnesylated, inactive Ras in the cytoplasm.[6][7] Cytosolic Ras can still bind to its effector, Raf-1, but this cytoplasmic Ras-Raf complex remains inactive, thereby blocking the constitutive activation of the MAPK signaling pathway that is characteristic of many cancers.[6]

Chemical Structure of FTI-277

| Compound | IUPAC Name | Molecular Formula | Molecular Weight | CAS Number |

| FTI-277 | N-[[5-[[(2R)-2-amino-3-mercaptopropyl]amino][1,1'-biphenyl]-2-yl]carbonyl]-L-methionine, methyl ester | C₂₂H₂₉N₃O₃S₂ | 447.6 g/mol | 170006-73-2 |

Note: FTI-277 is often supplied as a hydrochloride or trifluoroacetate salt, which will alter the molecular weight and CAS number.[6][8]

Quantitative Data Presentation

The efficacy of FTI-277 has been quantified in various in vitro and cellular assays. The following tables summarize key inhibitory concentrations (IC₅₀) and other relevant data.

Table 1: In Vitro and Cellular Inhibitory Activity of FTI-277 and its Parent Compound, FTI-276

| Compound | Target | Assay Type | IC₅₀ Value | Selectivity | Reference |

| FTI-276 | Farnesyltransferase (FTase) | Cell-free enzymatic assay | 500 pM | >100-fold vs. GGTase I | [6] |

| FTI-277 | H-Ras Processing | Whole-cell assay | 100 nM | Selective for FTase over GGTase I | [6][7] |

| FTI-277 | K-Ras4B Processing | Whole-cell assay | >10 µM | Significantly less potent than for H-Ras | [6] |

| FTI-277 | Farnesyltransferase (FTase) | Cell-free enzymatic assay | 0.1 µM | >100-fold vs. GGTase I | [8] |

Table 2: Anti-proliferative Activity of FTI-277 in Breast Cancer Cell Lines

| Cell Line | Ras Mutation Status | Treatment Duration | IC₅₀ Value | Reference |

| H-Ras-MCF10A | Constitutively active H-Ras (G12D) | 48 hours | 6.84 µM | [9] |

| Hs578T | Endogenously active H-Ras (G12D) | 48 hours | 14.87 µM | [9] |

| MDA-MB-231 | Wild-type H-Ras and N-Ras | 48 hours | 29.32 µM | [9] |

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: Ras Farnesylation and MAPK Signaling Pathway with FTI-277 Inhibition Point.

Caption: Mechanism of Action of FTI-277.

Experimental Workflow Diagram

Caption: Western Blot Workflow for Analyzing FTI-277 Effects on Ras Signaling.

Experimental Protocols

Farnesyltransferase (FTase) Inhibition Assay (In Vitro)

This protocol describes a non-radioactive, fluorescence-based assay to determine the in vitro inhibitory activity of FTI-277 on FTase.

Materials:

-

Recombinant human FTase

-

Farnesyl pyrophosphate (FPP)

-

Dansylated peptide substrate (e.g., Dansyl-GCVLS)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT

-

FTI-277 stock solution in DMSO

-

Black, flat-bottom 96- or 384-well plates

-

Fluorescence plate reader (λex/em = ~340/550 nm)

Procedure:

-

Prepare Reagents: Dilute FTase enzyme, FPP, and dansylated peptide substrate to desired working concentrations in Assay Buffer. Prepare serial dilutions of FTI-277 in DMSO, then dilute further in Assay Buffer.

-

Reaction Setup: To each well of the microplate, add:

-

FTI-277 dilution or vehicle (DMSO in Assay Buffer) for control wells.

-

FTase enzyme solution.

-

-

Initiate Reaction: Add the FPP and dansylated peptide substrate mixture to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), protected from light.

-

Measurement: Read the fluorescence intensity at an excitation wavelength of ~340 nm and an emission wavelength of ~550 nm.

-

Data Analysis: Calculate the percent inhibition for each FTI-277 concentration relative to the vehicle control. Determine the IC₅₀ value by plotting percent inhibition versus the logarithm of FTI-277 concentration and fitting the data to a dose-response curve.[10]

Cellular Proliferation (MTT) Assay

This protocol measures the effect of FTI-277 on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231, Hs578T)

-

Complete cell culture medium

-

FTI-277 stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or solubilization buffer

-

96-well cell culture plates

-

Absorbance plate reader (540-570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of approximately 5,000 cells per well and incubate for 24 hours at 37°C to allow for attachment.[9]

-

Compound Treatment: Treat the cells with various concentrations of FTI-277 (e.g., 0, 10, 20, 50 µM) and a vehicle control (DMSO).[9]

-

Incubation: Incubate the plates for the desired treatment duration (e.g., 24 or 48 hours) at 37°C.[9]

-

MTT Addition: Add 25 µL of 5 mg/mL MTT solution to each well and incubate for 3 hours at 37°C.[9]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the optical density at 540 nm using a microplate reader.[9]

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC₅₀ value from a dose-response curve.

Western Blot Analysis of Ras Processing and MAPK Pathway Activation

This protocol is for detecting the inhibition of Ras farnesylation (observed as a mobility shift) and the phosphorylation status of downstream kinases like ERK.

Materials:

-

Treated and untreated cell lysates

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary Antibodies:

-

Anti-H-Ras or Anti-pan-Ras

-

Anti-phospho-ERK1/2 (Thr202/Tyr204)

-

Anti-total ERK1/2

-

Anti-GAPDH or β-actin (loading control)

-

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Sample Preparation: Treat cells with FTI-277 for the desired time. Lyse cells in ice-cold RIPA buffer, quantify protein concentration using a BCA assay, and normalize all samples. Prepare lysates for electrophoresis by adding Laemmli buffer and boiling for 5 minutes.[11][12]

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.[11]

-

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in Blocking Buffer. Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.[12]

-

Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

-

Signal Development: After further washes, apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[12]

-

Analysis:

-

Ras Processing: Look for the appearance of a slower-migrating (higher molecular weight) band for Ras in FTI-277-treated samples, which represents the unprocessed, unfarnesylated form.

-

MAPK Pathway: Quantify the band intensities for phospho-ERK and total ERK. Normalize the phospho-protein signal to the total protein signal to determine the extent of pathway inhibition.

-

Conclusion

FTI-277 serves as a critical tool for investigating the biological consequences of farnesyltransferase inhibition. Its ability to act as a peptidomimetic of the Ras CAAX motif allows for the specific disruption of Ras membrane association and downstream signaling. The data and protocols presented in this guide offer a comprehensive resource for researchers in oncology and cell signaling, facilitating further exploration into the therapeutic potential of targeting Ras farnesylation.

References

- 1. Posttranslational Modifications of RAS Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Divergent Mechanisms Activating RAS and Small GTPases Through Post-translational Modification [frontiersin.org]

- 3. benchchem.com [benchchem.com]

- 4. FTI 277 HCl | C22H30ClN3O3S2 | CID 88309922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. medkoo.com [medkoo.com]

- 7. selleckchem.com [selleckchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Farnesyl transferase inhibitor FTI-277 inhibits breast cell invasion and migration by blocking H-Ras activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bioassaysys.com [bioassaysys.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

FTI-277: A Technical Guide to its Upstream and Downstream Effects in Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

FTI-277 is a potent and highly specific peptidomimetic inhibitor of farnesyltransferase (FTase), a crucial enzyme in the post-translational modification of a variety of cellular proteins.[1][2] This modification, known as farnesylation, involves the attachment of a 15-carbon farnesyl pyrophosphate group to a cysteine residue within a C-terminal "CAAX" motif of the target protein.[1][2] Farnesylation is essential for the proper subcellular localization and biological activity of many key signaling proteins, most notably the Ras superfamily of small GTPases.[3][4] By inhibiting FTase, FTI-277 disrupts these processes, leading to a cascade of upstream and downstream effects that have significant implications for cell signaling, particularly in the context of cancer.[1][2] This technical guide provides an in-depth overview of the molecular consequences of FTI-277 treatment, supported by quantitative data, detailed experimental protocols, and visual diagrams of the affected signaling pathways.

Upstream Effects: Inhibition of Farnesyltransferase and Accumulation of Unprocessed Proteins

The primary and most immediate effect of FTI-277 is the competitive inhibition of farnesyltransferase. FTI-277 mimics the CAAX motif of FTase substrates, thereby blocking the enzyme's active site and preventing the transfer of the farnesyl group to its target proteins.[1][5] This leads to the accumulation of unprocessed, non-farnesylated proteins in the cytoplasm.[5][6]

A key upstream consequence is the cell's attempt to compensate for the lack of farnesylation. For some proteins, such as K-Ras and N-Ras, an alternative post-translational modification pathway exists. These proteins can be geranylgeranylated by geranylgeranyltransferase I (GGTase I), which allows them to maintain their membrane association and downstream signaling activities, albeit sometimes with reduced efficiency.[7][8] However, other proteins, like H-Ras, are exclusively farnesylated and therefore their function is more potently inhibited by FTI-277.[7][8]

The inhibition of FTase by FTI-277 is highly potent and selective. The methyl ester derivative of FTI-276, FTI-277, demonstrates remarkable potency against FTase with a very high selectivity over GGTase I.[5] This selectivity is a critical feature, as it minimizes off-target effects on geranylgeranylated proteins.

Downstream Effects: Disruption of Key Signaling Pathways

The inhibition of protein farnesylation by FTI-277 triggers a wide array of downstream consequences, primarily stemming from the functional inactivation of key signaling molecules.

The Ras/Raf/MAPK Pathway

The most well-characterized downstream effect of FTI-277 is the disruption of the Ras signaling cascade. Ras proteins are critical regulators of cell proliferation, differentiation, and survival, and their aberrant activation is a hallmark of many cancers. For Ras to be active, it must be localized to the inner surface of the plasma membrane, a process dependent on farnesylation.[3]

FTI-277 treatment prevents the farnesylation of H-Ras, causing it to accumulate in the cytoplasm in an inactive state.[5][7] This cytoplasmic, non-farnesylated H-Ras can still bind to its downstream effector, Raf-1, forming inactive Ras/Raf complexes.[5] This sequestration of Raf-1 in the cytoplasm prevents its activation and subsequent phosphorylation of MEK and ERK, effectively blocking the entire mitogen-activated protein kinase (MAPK) cascade.[1][5] The inhibitory effect of FTI-277 is more pronounced on H-Ras-dependent signaling compared to K-Ras and N-Ras, as the latter can undergo alternative prenylation.[7][8]

The mTOR Pathway

Recent studies have revealed that FTI-277 also impacts the mTOR (mammalian target of rapamycin) signaling pathway through its effects on the small GTPase Rheb (Ras homolog enriched in brain).[9][10] Rheb is a farnesylated protein that, in its GTP-bound state, is a potent activator of mTORC1.[11][12] The farnesylation of Rheb is crucial for its localization to endomembranes where it can interact with and activate mTORC1.[13]

By inhibiting the farnesylation of Rheb, FTI-277 disrupts its proper subcellular localization and its ability to activate mTORC1.[9][10] This leads to a reduction in the phosphorylation of downstream mTORC1 substrates, such as S6 kinase 1 (S6K1), which are involved in protein synthesis and cell growth.[9] Unlike some Ras isoforms, Rheb does not appear to undergo alternative prenylation, making it a sensitive target for FTase inhibitors.[10]

Other Farnesylated Proteins and Cellular Processes

Beyond Ras and Rheb, a number of other cellular proteins are farnesylated and are therefore potential targets of FTI-277.[14] These include proteins involved in cell cycle regulation, cytoskeletal organization, and apoptosis. For example, the farnesylated protein RhoB has been implicated in the antiproliferative effects of FTase inhibitors.[15][16] Inhibition of RhoB farnesylation can lead to an increase in its active form, which can induce the expression of cell cycle inhibitors like p21.

Furthermore, FTI-277 has been shown to induce apoptosis in various cancer cell lines, although the precise mechanisms are likely cell-type dependent and may involve multiple farnesylated proteins.[14][17] In some contexts, FTI-277 treatment leads to an increase in reactive oxygen species (ROS), which can contribute to its cytotoxic effects.[15]

Quantitative Data

The following tables summarize the key quantitative data regarding the efficacy of FTI-277 from various studies.

| Target | Assay | IC50 Value | Reference |

| Farnesyltransferase (FTase) | in vitro enzyme assay | 500 pM | [5] |

| H-Ras Processing | Whole cell assay | 100 nM | [5] |

| K-Ras Processing | Whole cell assay | 10 µM | [18] |

| Cell Line | Phenotype | Assay | IC50 Value (48h) | Reference |

| H-Ras-MCF10A | Active H-Ras | Proliferation (MTT) | 6.84 µM | [7][19] |

| Hs578T | Active H-Ras | Proliferation (MTT) | 14.87 µM | [7][19] |

| MDA-MB-231 | Wild-type H-Ras | Proliferation (MTT) | 29.32 µM | [7][19] |

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the effect of FTI-277 on the proliferation of cancer cell lines.[7][8]

-

Cell Seeding: Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours at 37°C.

-

FTI-277 Treatment: Treat the cells with various concentrations of FTI-277 (e.g., 0, 10, 20, 50 µM) for 24 or 48 hours.

-

MTT Addition: Add 25 µl of 5 mg/ml MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3 hours.

-

Formazan Solubilization: Remove the medium and add 100 µl of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the optical density at 540 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Ras Activity Assay

This protocol is used to measure the levels of active, GTP-bound Ras.[7][8]

-

Cell Treatment: Treat cells with FTI-277 for the desired time and concentration. For experiments involving growth factors, stimulate the cells with the growth factor (e.g., 10 ng/ml EGF for 30 minutes) prior to lysis.

-

Cell Lysis: Lyse the cells in a magnesium-containing lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Pull-down Assay: Incubate the cell lysates with a GST-fusion protein containing the Ras-binding domain (RBD) of Raf-1, which specifically binds to GTP-bound Ras.

-

Washing: Wash the beads to remove non-specifically bound proteins.

-

Elution and Western Blotting: Elute the bound proteins and analyze the levels of Ras-GTP by Western blotting using a Ras-specific antibody.

Signaling Pathway Diagrams

Caption: Mechanism of FTI-277 action.

Caption: FTI-277 inhibits the Ras/Raf/MAPK pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Farnesyl transferase inhibitor FTI-277 inhibits breast cell invasion and migration by blocking H-Ras activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]

- 5. Ras CAAX peptidomimetic FTI-277 selectively blocks oncogenic Ras signaling by inducing cytoplasmic accumulation of inactive Ras-Raf complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Farnesyl transferase inhibitor FTI-277 inhibits breast cell invasion and migration by blocking H-Ras activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Rheb Regulates Nuclear mTORC1 Activity Independent of Farnesylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The farnesyl transferase inhibitor (FTI) SCH66336 (lonafarnib) inhibits Rheb farnesylation and mTOR signaling. Role in FTI enhancement of taxane and tamoxifen anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rheb G-Proteins and the Activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Blocking the Farnesyl Pocket of PDEδ Reduces Rheb-Dependent mTORC1 Activation and Survival of Tsc2-Null Cells [frontiersin.org]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Long-term treatment of farnesyltransferase inhibitor FTI-277 induces neurotoxicity of hippocampal neurons from rat embryo in a ROS-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medecinesciences.org [medecinesciences.org]

- 17. Farnesyltransferase inhibitor FTI-277 prevents autocrine growth stimulation of neuroblastoma by BDNF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. adooq.com [adooq.com]

- 19. medkoo.com [medkoo.com]

The Impact of FTI-277 on Protein Prenylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein prenylation, a critical post-translational modification, is essential for the proper localization and function of a multitude of cellular proteins, including the Ras superfamily of small GTPases. The aberrant signaling of these proteins is a hallmark of many cancers, making the enzymes responsible for their prenylation attractive therapeutic targets. FTI-277 is a potent and selective inhibitor of farnesyltransferase (FTase), a key enzyme in this process. This technical guide provides an in-depth analysis of FTI-277's mechanism of action, its impact on protein prenylation and downstream signaling pathways, and detailed experimental protocols for its study.

Introduction to Protein Prenylation and Farnesyltransferase

Protein prenylation involves the attachment of isoprenoid lipids, primarily farnesyl pyrophosphate (FPP) or geranylgeranyl pyrophosphate (GGPP), to cysteine residues within a C-terminal "CAAX" motif of target proteins. This modification is catalyzed by one of three enzymes: farnesyltransferase (FTase), geranylgeranyltransferase I (GGTase I), or geranylgeranyltransferase II (GGTase II).[1] Farnesylation, mediated by FTase, is a crucial step for the membrane association and subsequent activation of several key signaling proteins, most notably the Ras proteins (H-Ras, K-Ras, and N-Ras).[1][2][3] Dysregulation of Ras signaling is a fundamental driver of tumorigenesis, making FTase a compelling target for anticancer drug development.[1][4]

FTI-277: A Potent and Selective Farnesyltransferase Inhibitor

FTI-277 is a peptidomimetic of the K-Ras4B CAAX motif and acts as a highly potent inhibitor of FTase.[5] Its mechanism of action is the competitive inhibition of FTase, preventing the transfer of a farnesyl group from FPP to the cysteine residue of substrate proteins like Ras.[5]

Specificity and Potency

FTI-277 exhibits high selectivity for FTase over the closely related enzyme, GGTase I. This specificity is critical, as some proteins, like K-Ras and N-Ras, can undergo alternative prenylation by GGTase I when FTase is inhibited, potentially circumventing the therapeutic effect.[4][6][7]

Table 1: In Vitro Inhibitory Potency of FTI-277 and its Precursor, FTI-276

| Compound | Target Enzyme | Substrate | IC50 | Reference(s) |

| FTI-276 | Farnesyltransferase (FTase) | K-Ras4B C-terminal peptide | 500 pM | [5] |

| FTI-276 | Geranylgeranyltransferase I (GGTase I) | --- | 50 nM | [5] |

| FTI-277 | Farnesyltransferase (FTase) | --- | 0.1 µM | [8] |

| FTI-277 | Geranylgeranyltransferase I (GGTase I) | --- | >10 µM | [8] |

| FTI-277 | Ras Processing (in whole cells) | H-Ras | 100 nM | [5][9] |

Impact of FTI-277 on Protein Prenylation and Cellular Processes

By inhibiting FTase, FTI-277 prevents the farnesylation of target proteins, leading to a cascade of downstream effects.

Inhibition of Ras Processing and Membrane Localization

The primary consequence of FTI-277 action is the inhibition of Ras farnesylation.[5] This prevents the association of Ras with the inner leaflet of the plasma membrane, a prerequisite for its activation and signaling functions.[10][11] Studies have shown that treatment with FTI-277 leads to the accumulation of unfarnesylated H-Ras in the cytoplasm.[9][10] In MDA-MB-231 breast cancer cells, for instance, 50 µM FTI-277 for 24 hours almost completely abolished H-Ras-GTP in the membrane fraction.[10]

Disruption of Downstream Signaling Pathways

The mislocalization of Ras due to FTI-277 treatment leads to the disruption of its downstream signaling cascades, most notably the Raf-MEK-MAPK and PI3K-Akt pathways, which are critical for cell proliferation, survival, and differentiation.[2][5][12] FTI-277 has been shown to block the constitutive activation of MAPK in cells transformed by farnesylated Ras.[2][5] Interestingly, FTI-277 can induce the formation of inactive Ras-Raf complexes in the cytoplasm, effectively sequestering Raf-1 and preventing its activation.[5][9]

Figure 1: Mechanism of FTI-277 Action on the Ras Signaling Pathway.

Anti-proliferative and Pro-apoptotic Effects

FTI-277 has demonstrated significant anti-proliferative activity across a range of cancer cell lines.[10] The IC50 values for cell proliferation are generally in the micromolar range and are cell-line dependent.[10] In addition to inhibiting proliferation, FTI-277 can also induce apoptosis in various cancer cells, including drug-resistant myeloma cells.[9][13]

Table 2: Anti-proliferative Activity of FTI-277 in Breast Cancer Cell Lines

| Cell Line | H-Ras Status | IC50 (48h) | Reference(s) |

| H-Ras-MCF10A | Active Mutant (G12D) | 6.84 µM | [10] |

| Hs578T | Active Mutant (G12D) | 14.87 µM | [10] |

| MDA-MB-231 | Wild-type | 29.32 µM | [10] |

Effects on Cell Invasion and Migration

FTI-277 has been shown to inhibit the invasion and migration of breast cancer cells, particularly those expressing active H-Ras.[10][11] It can also decrease EGF-induced invasion in cells with wild-type H-Ras.[10][11] Furthermore, FTI-277 has been observed to restore the E-cadherin/catenin cell adhesion system in human cancer cells, which is associated with a reduction in cancer metastasis.[14]

Experimental Protocols

In Vitro Farnesyltransferase (FTase) and Geranylgeranyltransferase I (GGTase I) Activity Assay

This assay measures the ability of FTI-277 to inhibit the transfer of a radiolabeled isoprenoid to a protein substrate.[9]

Materials:

-

60,000 x g supernatants from cell lysates (e.g., Daudi cells) as a source of FTase and GGTase I.[9]

-

[3H]farnesyl pyrophosphate and [3H]geranylgeranyl pyrophosphate.[9]

-

H-Ras-CVLS (for FTase) and H-Ras-CVLL (for GGTase I) as substrates.[9]

-

FTI-277.

Procedure:

-

Prepare reaction mixtures containing the cell supernatant, one of the radiolabeled isoprenoids, and the corresponding H-Ras substrate.

-

Add varying concentrations of FTI-277 to the reaction mixtures.

-

Incubate the reactions to allow for enzymatic activity.

-

Stop the reactions and separate the protein-bound radioactivity from the free radiolabeled isoprenoid (e.g., by trichloroacetic acid precipitation and filtration).

-

Quantify the protein-bound radioactivity using liquid scintillation counting.

-

Calculate the IC50 value by determining the concentration of FTI-277 that inhibits 50% of the enzyme activity.

Figure 2: Experimental workflow for the in vitro FTase/GGTase I activity assay.

Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[10]

Materials:

-

Cancer cell lines of interest.

-

96-well plates.

-

FTI-277.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml).[10]

-

Dimethyl sulfoxide (DMSO).[10]

-

Microplate reader.

Procedure:

-

Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours.[10]

-

Treat the cells with various concentrations of FTI-277 (e.g., 0, 10, 20, 50 µM) for the desired time period (e.g., 24 or 48 hours).[10]

-

Add 25 µl of 5 mg/ml MTT solution to each well and incubate for 3 hours.[10]

-

Add 100 µl of DMSO to each well to dissolve the formazan crystals.[10]

-

Measure the optical density at 540 nm using a microplate reader.[10]

-

Calculate the percentage of cell proliferation inhibition relative to the untreated control and determine the IC50 value.

Ras Activity Assay

This assay measures the levels of active, GTP-bound Ras.[10]

Materials:

-

Cells treated with or without FTI-277 and with or without a stimulant (e.g., EGF).

-

Ras activity assay reagent (containing a Raf-1 Ras-binding domain [RBD] affinity resin).[10]

-

Lysis buffer.

-

Antibodies against specific Ras isoforms (e.g., anti-H-Ras, anti-N-Ras).

-

Western blotting reagents.

Procedure:

-

Lyse the cells and collect the protein extracts.

-

Incubate the cell lysates with the Raf-1 RBD affinity resin to pull down GTP-bound (active) Ras.

-

Wash the resin to remove non-specifically bound proteins.

-

Elute the bound proteins.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Perform immunoblotting with specific anti-Ras antibodies to detect the levels of active Ras.

-

Analyze the results to determine the effect of FTI-277 on Ras activation.

Conclusion

FTI-277 is a powerful research tool for investigating the role of protein farnesylation in cellular signaling and disease. Its high potency and selectivity for FTase make it an invaluable agent for dissecting the specific contributions of farnesylated proteins to various biological processes. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to understand and target the pathways regulated by protein prenylation. Further investigation into the broader effects of FTI-277 and the development of next-generation farnesyltransferase inhibitors hold promise for the development of novel therapeutic strategies against cancer and other diseases.

References

- 1. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. Development of farnesyl transferase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ras CAAX peptidomimetic FTI-277 selectively blocks oncogenic Ras signaling by inducing cytoplasmic accumulation of inactive Ras-Raf complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. caymanchem.com [caymanchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Farnesyl transferase inhibitor FTI-277 inhibits breast cell invasion and migration by blocking H-Ras activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Farnesyl transferase inhibitor FTI-277 inhibits breast cell invasion and migration by blocking H-Ras activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Targeting protein prenylation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The farnesyl transferase inhibitor, FTI-277, inhibits growth and induces apoptosis in drug-resistant myeloma tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ras Farnesylation Inhibitor FTI‐277 Restores the E‐Cadherin/Catenin Cell Adhesion System in Human Cancer Cells and Reduces Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

FTI-277: A Technical Guide to its Discovery and Initial Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the farnesyltransferase inhibitor (FTI) FTI-277, a potent and selective agent that has been instrumental in the study of Ras-mediated signaling pathways and as a potential therapeutic agent. This document details its mechanism of action, key quantitative data from initial characterization studies, and detailed experimental protocols for its evaluation.

Introduction and Discovery

FTI-277 is a peptidomimetic designed to mimic the C-terminal Cys-Val-Ile-Met (CVIM) motif of the K-Ras4B protein.[1][2] It was developed as the methyl ester derivative of FTI-276 to enhance cell permeability.[2][3] The primary target of FTI-277 is farnesyltransferase (FTase), a key enzyme in the post-translational modification of Ras proteins.[3][4] Farnesylation is a crucial step for the membrane localization and subsequent activation of Ras, a small GTPase that is frequently mutated in human cancers and plays a central role in signal transduction pathways regulating cell proliferation, differentiation, and survival.[3][4] By inhibiting FTase, FTI-277 prevents Ras farnesylation, leading to the disruption of oncogenic Ras signaling.[1][2]

Mechanism of Action

FTI-277 is a potent and highly selective inhibitor of FTase.[1][5] Its mechanism of action involves the competitive inhibition of the farnesylation of proteins with a C-terminal CAAX box. This inhibition leads to the accumulation of non-farnesylated Ras in the cytoplasm.[1][5] Unfarnesylated Ras is unable to anchor to the plasma membrane, a prerequisite for its interaction with downstream effectors.[3] Consequently, FTI-277 blocks the constitutive activation of the mitogen-activated protein kinase (MAPK) cascade, a critical signaling pathway downstream of Ras.[1] Interestingly, the inhibition of FTase by FTI-277 results in the accumulation of inactive Ras/Raf complexes in the cytoplasm, effectively sequestering Raf and preventing its activation.[1][5]

Quantitative Data

The following tables summarize the key quantitative data from the initial characterization of FTI-277.

Table 1: In Vitro Inhibitory Activity of FTI-277 and its Precursor, FTI-276

| Compound | Target Enzyme | IC50 Value | Selectivity | Reference(s) |

| FTI-276 | Farnesyltransferase (FTase) | 500 pM | ~100-fold over GGTase I | [1][2] |

| FTI-276 | Geranylgeranyltransferase I (GGTase I) | 50 nM | - | [1][2] |

| FTI-277 | H-Ras Processing (in whole cells) | 100 nM | Selective for FTase-dependent processing | [1][5] |

| FTI-277 | K-Ras4B Processing (in whole cells) | >10 µM (requires 100-fold higher concentration than for H-Ras) | - | [1][2] |

Table 2: Anti-proliferative Activity of FTI-277 in Various Cancer Cell Lines

| Cell Line | Cancer Type | Ras Mutation Status | IC50 Value (48h) | Reference(s) |

| H-Ras-MCF10A | Breast (engineered) | H-Ras (G12D) | 6.84 µM | [3] |

| Hs578T | Breast | H-Ras (G12D) | 14.87 µM | [3] |

| MDA-MB-231 | Breast | Wild-type H-Ras and N-Ras | 29.32 µM | [3] |

| A549 | Lung | K-Ras mutation | Decreased proliferation at 10 µM | [6] |

| Neuroblastoma cell lines | Neuroblastoma | Wild-type Ras | Cytotoxic effects observed at 10 µM | [7][8] |

| Drug-resistant Myeloma cell lines | Multiple Myeloma | Various | Inhibition of cell growth observed | [9] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by FTI-277 and a typical experimental workflow for its characterization.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the initial characterization of FTI-277.

Farnesyltransferase (FTase) and Geranylgeranyltransferase I (GGTase I) Activity Assay

This protocol is adapted from descriptions of assays used to characterize FTI-277's enzymatic inhibition.[1][5]

Objective: To determine the in vitro inhibitory activity of FTI-277 on FTase and GGTase I.

Materials:

-

60,000 x g supernatants from human Burkitt lymphoma (Daudi) cells (as a source of FTase and GGTase I)[5]

-

[³H]farnesyl pyrophosphate ([³H]FPP)

-

[³H]geranylgeranyl pyrophosphate ([³H]GGPP)

-

H-Ras-CVLS peptide (substrate for FTase)

-

H-Ras-CVLL peptide (substrate for GGTase I)

-

FTI-277

-

Scintillation counter

-

Assay buffer (specific composition may vary, but typically contains a buffer such as Tris-HCl, MgCl₂, ZnCl₂, and DTT)

Procedure:

-

Prepare serial dilutions of FTI-277 in the assay buffer.

-

In a reaction tube, combine the Daudi cell supernatant, the respective peptide substrate (H-Ras-CVLS for FTase or H-Ras-CVLL for GGTase I), and the desired concentration of FTI-277.

-

Initiate the reaction by adding the radiolabeled isoprenoid donor ([³H]FPP for FTase or [³H]GGPP for GGTase I).

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding a stop solution or by spotting onto a filter paper and washing).

-

Quantify the amount of radiolabeled isoprenoid transferred to the peptide substrate using a scintillation counter.

-

Calculate the percentage of inhibition for each FTI-277 concentration relative to a vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the FTI-277 concentration and fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This protocol is based on descriptions of cell proliferation assays used to evaluate the cytotoxic effects of FTI-277.[3]

Objective: To assess the effect of FTI-277 on the proliferation and viability of cancer cell lines.

Materials:

-

Cancer cell lines of interest (e.g., H-Ras-MCF10A, Hs578T, MDA-MB-231)[3]

-

Complete cell culture medium

-

FTI-277 (dissolved in a suitable solvent, e.g., DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of FTI-277 in complete cell culture medium.

-

Remove the existing medium from the wells and replace it with the medium containing different concentrations of FTI-277. Include a vehicle control (medium with the solvent used to dissolve FTI-277).

-

Incubate the plates for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-